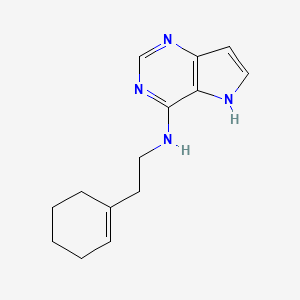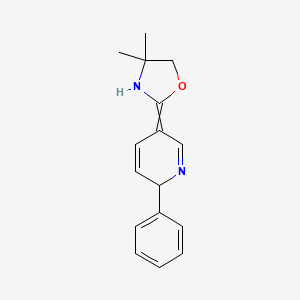![molecular formula C11H22INOS B14407714 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide CAS No. 85109-34-8](/img/structure/B14407714.png)
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes an acetylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide typically involves the reaction of 1,3-dimethylpiperidine with 2-bromoethyl acetate, followed by the introduction of an iodide ion. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The iodide ion can be replaced by other nucleophiles.
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the acetylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Major products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the acetylsulfanyl group.
Aplicaciones Científicas De Investigación
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cellular processes, leading to its antimicrobial and antifungal effects. The acetylsulfanyl group may also play a role in its biological activity by interacting with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Acetylsulfanyl)ethyl]-1-methylpiperidin-1-ium iodide
- 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpyrrolidin-1-ium iodide
- 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylazetidin-1-ium iodide
Uniqueness
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide is unique due to its specific structure, which includes both a quaternary ammonium group and an acetylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
85109-34-8 |
|---|---|
Fórmula molecular |
C11H22INOS |
Peso molecular |
343.27 g/mol |
Nombre IUPAC |
S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] ethanethioate;iodide |
InChI |
InChI=1S/C11H22NOS.HI/c1-10-5-4-6-12(3,9-10)7-8-14-11(2)13;/h10H,4-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VDINDLCLHBZVQN-UHFFFAOYSA-M |
SMILES canónico |
CC1CCC[N+](C1)(C)CCSC(=O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)

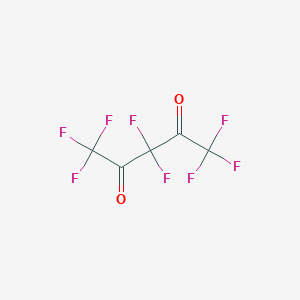
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
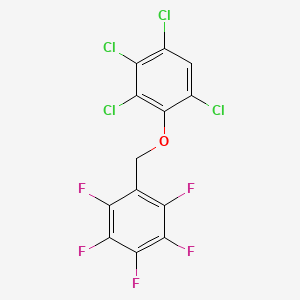
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
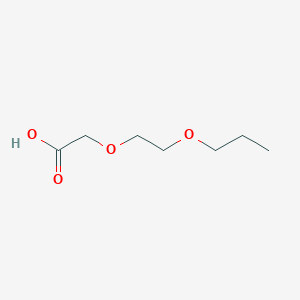
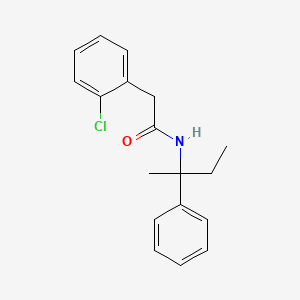
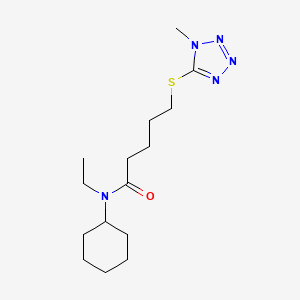
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
